![molecular formula C8H9BrFN B3161888 2-(2-Bromo-4-fluorophenyl)ethanamine CAS No. 874285-16-2](/img/structure/B3161888.png)
2-(2-Bromo-4-fluorophenyl)ethanamine
Overview
Description
“2-(2-Bromo-4-fluorophenyl)ethanamine” is a chemical compound with the empirical formula C8H9BrFN . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “2-(2-Bromo-4-fluorophenyl)ethanamine” is 218.07 . The SMILES string representation of the molecule is "NCCC1=CC=C (C=C1F)Br" .Scientific Research Applications
Chemical Synthesis
“2-(2-Bromo-4-fluorophenyl)ethanamine” is used in chemical synthesis . It’s a key intermediate in the synthesis of various organic compounds. The presence of both bromine and fluorine atoms makes it a versatile building block for constructing complex molecular structures.
Research in New Psychoactive Substances (NPS)
This compound is structurally similar to 25B-NBF, a new psychoactive substance (NPS). NPS are substances with effects similar to controlled drugs such as cannabis, morphine, cocaine, and amphetamine-type stimulants . Therefore, “2-(2-Bromo-4-fluorophenyl)ethanamine” can be used in research related to NPS.
Study of Metabolism in Human Hepatocytes
“2-(2-Bromo-4-fluorophenyl)ethanamine” can be used in studies investigating the metabolism of related compounds in human hepatocytes . For example, 25B-NBF, a compound related to “2-(2-Bromo-4-fluorophenyl)ethanamine”, has been studied for its metabolic characteristics in human hepatocytes .
Research in Serotonin Receptor Agonists
The compound is structurally similar to 25B-NBF, which is a potent agonist of the 5-hydroxytryptamine receptor . Therefore, “2-(2-Bromo-4-fluorophenyl)ethanamine” can be used in research related to serotonin receptor agonists.
Forensic Applications
Due to its structural similarity to controlled substances, “2-(2-Bromo-4-fluorophenyl)ethanamine” can be used in forensic applications . It can be used as a reference standard in the identification and quantification of related substances in forensic samples.
Research in Drug Abuse
“2-(2-Bromo-4-fluorophenyl)ethanamine” can be used in research related to drug abuse . As it is structurally similar to substances of abuse, it can be used in studies investigating the effects and mechanisms of these substances.
Safety and Hazards
The safety data sheet for a related compound, “2-BROMO-4-FLUOROPHENYLACETONITRILE”, advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
2-(2-bromo-4-fluorophenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3-4,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPYEGPHPNEAQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299975 | |
Record name | 2-Bromo-4-fluorobenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-fluorophenyl)ethanamine | |
CAS RN |
874285-16-2 | |
Record name | 2-Bromo-4-fluorobenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874285-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-fluorobenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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